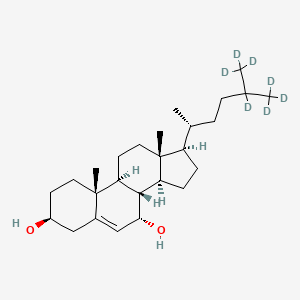
Naphthalenesulfonic Acid,Dinonyl-,Barium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalenesulfonic Acid, Dinonyl-, Barium Salt is an organometallic compound with the molecular formula C28H43BaO3S . It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a surfactant, dispersing agent, and rust preventive agent .
Métodos De Preparación
The synthesis of Naphthalenesulfonic Acid, Dinonyl-, Barium Salt typically involves the sulfonation of dinonylnaphthalene with concentrated sulfuric acid . The resulting sulfonic acid is then neutralized with barium hydroxide to form the barium salt . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Naphthalenesulfonic Acid, Dinonyl-, Barium Salt undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Naphthalenesulfonic Acid, Dinonyl-, Barium Salt has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Naphthalenesulfonic Acid, Dinonyl-, Barium Salt involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds . In industrial applications, it forms a protective layer on metal surfaces, preventing oxidation and corrosion .
Comparación Con Compuestos Similares
Naphthalenesulfonic Acid, Dinonyl-, Barium Salt can be compared with other similar compounds such as:
Calcium Dinonylnaphthalenesulfonate: Similar in structure but uses calcium instead of barium, often used in similar applications.
Sodium Naphthalenesulfonate: A more water-soluble variant used primarily as a dispersing agent.
The uniqueness of Naphthalenesulfonic Acid, Dinonyl-, Barium Salt lies in its specific combination of properties, making it particularly effective in applications requiring both surfactant and rust preventive characteristics .
Propiedades
Fórmula molecular |
C56H86BaO6S2 |
|---|---|
Peso molecular |
1056.7 g/mol |
Nombre IUPAC |
barium(2+);3,7-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/2C28H44O3S.Ba/c2*1-3-5-7-9-11-13-15-17-24-19-20-26-21-25(18-16-14-12-10-8-6-4-2)23-28(27(26)22-24)32(29,30)31;/h2*19-23H,3-18H2,1-2H3,(H,29,30,31);/q;;+2/p-2 |
Clave InChI |
KDQFOGJWCKFVFL-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC1=CC2=C(C=C(C=C2C=C1)CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=C(C=C(C=C2C=C1)CCCCCCCCC)S(=O)(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)

![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)




![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)



